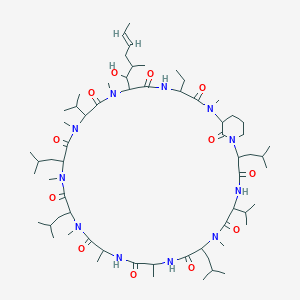
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This receptor is found in sensory neurons and is involved in pain transmission. A-317491 has been extensively studied for its potential use in the treatment of chronic pain conditions.
Mecanismo De Acción
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide acts as a selective antagonist of the purinergic P2X3 receptor. This receptor is involved in pain transmission and is found in sensory neurons. By blocking this receptor, 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide reduces the transmission of pain signals, leading to a reduction in pain.
Efectos Bioquímicos Y Fisiológicos
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and calcitonin gene-related peptide. It has also been shown to reduce the excitability of sensory neurons, leading to a reduction in pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X3 receptor, making it a useful tool for studying the role of this receptor in pain transmission. However, it is important to note that 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. One area of interest is the development of new pain medications based on the structure of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. Another area of interest is the study of the role of the P2X3 receptor in other conditions, such as migraine and itch. Finally, there is interest in developing more potent and selective antagonists of the P2X3 receptor, which could lead to the development of even more effective pain medications.
Métodos De Síntesis
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloropyrazine with isopropylamine to form 2-isopropylamino-pyrazine. This intermediate is then reacted with phenylacetyl chloride to form 2-isopropylamino-6-phenylacetyl-pyrazine. The final step involves the reaction of this intermediate with ammonium acetate in the presence of hydrogen peroxide to form 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide.
Aplicaciones Científicas De Investigación
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has also been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.
Propiedades
Número CAS |
113424-69-4 |
|---|---|
Nombre del producto |
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide |
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19) |
Clave InChI |
ZBQNIMXSRDLLPH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
Sinónimos |
Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)






![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)
